

use of 1-(1-Hydroxy-cyclopentyl)-ethanone as a photoinitiator

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-(1-Hydroxy-cyclopentyl)-ethanone
Cat. No.:	B100326

[Get Quote](#)

Application Notes for α -Hydroxy Ketone Photoinitiators

Product: **1-(1-Hydroxy-cyclopentyl)-ethanone** CAS Number: 17160-89-3

Disclaimer

Due to the limited availability of specific experimental data for **1-(1-Hydroxy-cyclopentyl)-ethanone**, this document provides representative information based on the well-characterized and structurally similar α -hydroxy ketone photoinitiator, 1-Hydroxycyclohexyl phenyl ketone (HCPK), commonly known as Irgacure 184. Researchers should use this information as a guideline and optimize parameters for their specific application.

Introduction

1-(1-Hydroxy-cyclopentyl)-ethanone belongs to the class of α -hydroxy ketone photoinitiators. These are Norrish Type I photoinitiators, meaning they undergo α -cleavage upon exposure to UV radiation to form two free radicals. These radicals then initiate the polymerization of suitable monomers and oligomers. α -hydroxy ketones are widely used in UV curing applications due to their high efficiency and low tendency for yellowing.

Key Features and Applications

Based on the properties of analogous α -hydroxy ketones, **1-(1-Hydroxy-cyclopentyl)-ethanone** is expected to be a highly efficient free-radical photoinitiator.

Key Features:

- High Reactivity: Efficient generation of free radicals upon UV exposure, leading to rapid curing.
- Low Yellowing: Formulations cured with α -hydroxy ketones exhibit excellent color stability, even with prolonged exposure to sunlight.[\[1\]](#)[\[2\]](#)
- Good Solubility: Soluble in a variety of common organic solvents and monomers.
- Versatility: Can be used in a wide range of UV-curable formulations.

Primary Applications:

- Clear Coatings: For wood, plastic, and metal substrates where high transparency and non-yellowing properties are crucial.[\[1\]](#)[\[2\]](#)
- Printing Inks and Varnishes: Including screen, flexographic, and lithographic inks.[\[1\]](#)
- Adhesives: For bonding a variety of materials with a rapid, on-demand curing process.[\[1\]](#)
- 3D Printing and Stereolithography: As a component in photopolymer resins for additive manufacturing.
- Drug Delivery Systems: In the formulation of hydrogels and other biocompatible polymers where UV curing is employed.

Physicochemical and Spectroscopic Properties

The following table summarizes the known properties of 1-Hydroxycyclohexyl phenyl ketone (Irgacure 184) as a reference.

Property	Value	Reference
Chemical Name	1-Hydroxycyclohexyl phenyl ketone	[1]
CAS Number	947-19-3	[1]
Molecular Formula	C ₁₃ H ₁₆ O ₂	[1]
Molecular Weight	204.26 g/mol	[1]
Appearance	White crystalline powder	[1]
Melting Point	47-50 °C	[1]
Boiling Point	175 °C @ 15 mm Hg	[1]
UV Absorption Maxima (in Methanol)	246 nm, 280 nm, 333 nm	[1]
Solubility	Soluble in acetone, butyl acetate, methanol, toluene. Slightly soluble in water.	[1]

Photoinitiation Mechanism

The photoinitiation process for α -hydroxy ketones is a Norrish Type I cleavage. Upon absorption of UV light, the photoinitiator is excited to a singlet state, which then undergoes intersystem crossing to a triplet state. This triplet state rapidly undergoes α -cleavage to generate a benzoyl radical and a hydroxyalkyl radical. Both of these radicals can initiate the polymerization of monomers.

Caption: Photoinitiation mechanism of α -hydroxy ketones.

Recommended Usage Concentrations

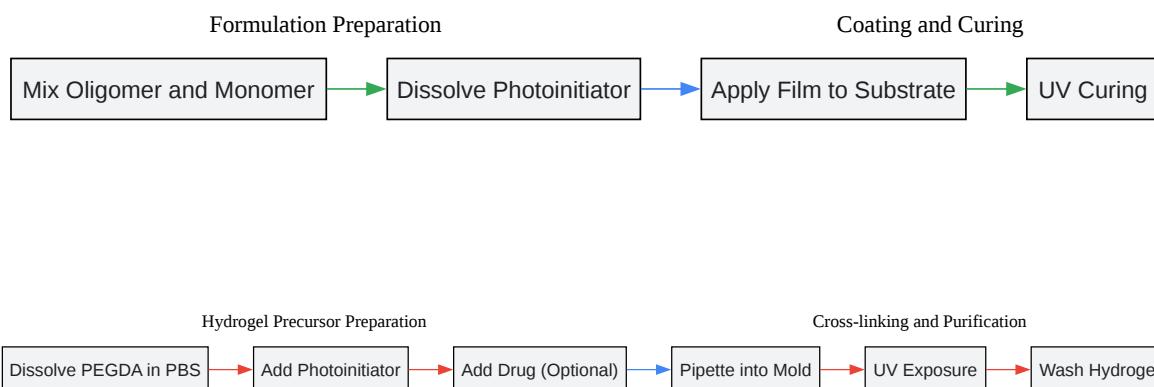
The optimal concentration of the photoinitiator depends on several factors, including the formulation composition, the thickness of the coating, and the intensity of the UV light source. The following are general guidelines based on Irgacure 184:

Application	Film Thickness	Recommended Concentration (% w/w)	Reference
Clear Coatings	5 - 20 μm	2 - 4%	[2]
Clear Coatings	20 - 200 μm	1 - 3%	[2]
Pigmented Systems	Varies	2 - 5% (often in combination with other photoinitiators)	

Experimental Protocols

Protocol 1: Preparation of a UV-Curable Acrylate-Based Clear Coating

This protocol describes the preparation of a simple, UV-curable clear coating using an α -hydroxy ketone photoinitiator.


Materials:

- **1-(1-Hydroxy-cyclopentyl)-ethanone** (or a suitable analogue like Irgacure 184)
- Epoxy Acrylate Oligomer (e.g., Bis-GMA)
- Reactive Diluent Monomer (e.g., Tripropylene glycol diacrylate - TPGDA)
- Glass or metal substrate for coating
- Magnetic stirrer and stir bar
- UV curing lamp (medium-pressure mercury lamp or LED with appropriate wavelength)

Procedure:

- In a light-protected container, combine the epoxy acrylate oligomer and the reactive diluent monomer in a 70:30 weight ratio.

- Stir the mixture at room temperature until a homogeneous solution is obtained.
- Add the photoinitiator at a concentration of 3% (w/w) to the oligomer/monomer mixture.
- Continue stirring in the dark until the photoinitiator is completely dissolved.
- Apply a thin film of the formulation onto the substrate using a film applicator or a spin coater to a desired thickness (e.g., 50 μ m).
- Expose the coated substrate to UV light. The curing time will depend on the lamp intensity and the distance from the lamp to the substrate. Monitor the curing process by testing for tackiness. A tack-free surface indicates a high degree of cure.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. boldchem.com [boldchem.com]
- 2. xtgchem.cn [xtgchem.cn]

- To cite this document: BenchChem. [use of 1-(1-Hydroxy-cyclopentyl)-ethanone as a photoinitiator]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b100326#use-of-1-1-hydroxy-cyclopentyl-ethanone-as-a-photoinitiator\]](https://www.benchchem.com/product/b100326#use-of-1-1-hydroxy-cyclopentyl-ethanone-as-a-photoinitiator)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com